molecular formula C22H20FN2+ B15281473 1-(4-fluorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium

1-(4-fluorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium

Cat. No.: B15281473
M. Wt: 331.4 g/mol
InChI Key: XDGSANZPMLUOKY-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family This compound is characterized by the presence of fluorobenzyl and methylbenzyl groups attached to the benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the reaction of 4-fluorobenzyl chloride with 4-methylbenzylamine in the presence of a base, followed by cyclization with o-phenylenediamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorobenzyl)-4-(4-methylbenzyl)piperazine: Similar structure but with a piperazine core.

    1-(2-fluorobenzyl)piperazine: Similar structure with a different substitution pattern on the benzyl group.

Uniqueness

1-(4-fluorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is unique due to its specific combination of fluorobenzyl and methylbenzyl groups attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20FN2+

Molecular Weight

331.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]benzimidazol-1-ium

InChI

InChI=1S/C22H20FN2/c1-17-6-8-18(9-7-17)14-24-16-25(22-5-3-2-4-21(22)24)15-19-10-12-20(23)13-11-19/h2-13,16H,14-15H2,1H3/q+1

InChI Key

XDGSANZPMLUOKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

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